
3-(Chloromethyl)-1-ethoxy-5-methylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-1-ethoxy-5-methylhexane is an organic compound characterized by its unique structure, which includes a chloromethyl group, an ethoxy group, and a methyl group attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-ethoxy-5-methylhexane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1-ethoxy-5-methylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the hexane derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly catalysts and solvents is also a consideration to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-1-ethoxy-5-methylhexane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
科学的研究の応用
3-(Chloromethyl)-1-ethoxy-5-methylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the chloromethyl group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-(Chloromethyl)-1-ethoxy-5-methylhexane involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
類似化合物との比較
Similar Compounds
3-(Chloromethyl)benzoic acid: Similar in that it contains a chloromethyl group, but differs in its aromatic structure.
3-chloro-2-chloromethyl-1-propene: Another compound with a chloromethyl group, but with a different carbon backbone.
Uniqueness
3-(Chloromethyl)-1-ethoxy-5-methylhexane is unique due to its specific combination of functional groups and its hexane backbone. This structure imparts distinct reactivity and properties, making it suitable for specific applications in synthesis and industry.
特性
分子式 |
C10H21ClO |
|---|---|
分子量 |
192.72 g/mol |
IUPAC名 |
3-(chloromethyl)-1-ethoxy-5-methylhexane |
InChI |
InChI=1S/C10H21ClO/c1-4-12-6-5-10(8-11)7-9(2)3/h9-10H,4-8H2,1-3H3 |
InChIキー |
ZDZQXJWAXKAOFA-UHFFFAOYSA-N |
正規SMILES |
CCOCCC(CC(C)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


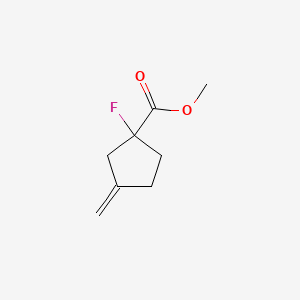
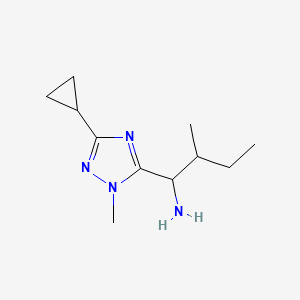
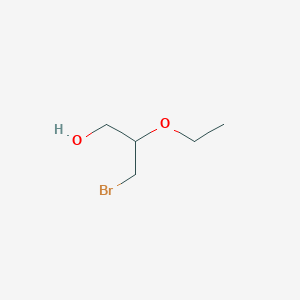
![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
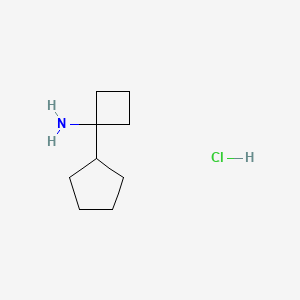
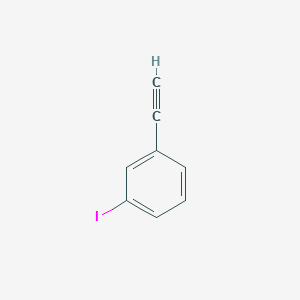
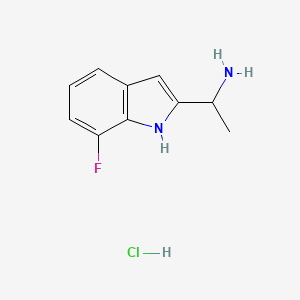
![4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride](/img/structure/B13474333.png)

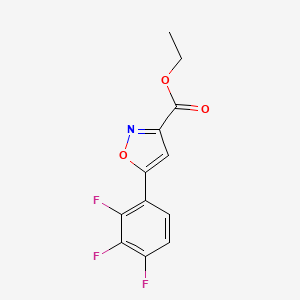
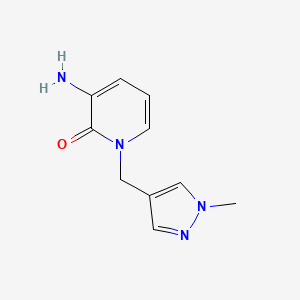
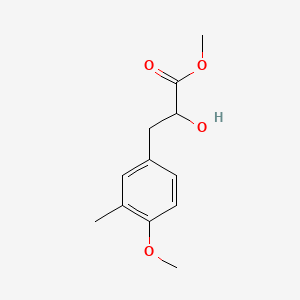
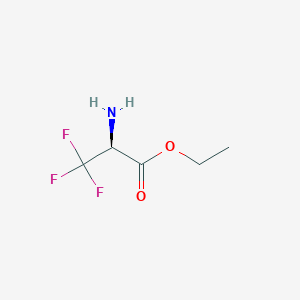
amine hydrochloride](/img/structure/B13474351.png)
